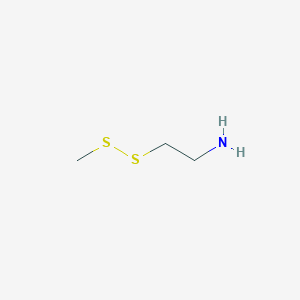
2-(Methyldisulfanyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyldisulfanyl)ethan-1-amine is a useful research compound. Its molecular formula is C3H9NS2 and its molecular weight is 123.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
In the field of chemistry, 2-(methyldisulfanyl)ethan-1-amine serves as a building block for synthesizing more complex molecules. Its ability to form disulfide bonds allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for developing new compounds with specific functional properties .
Biology
The compound plays a significant role in redox biology , where disulfide bonds are essential for protein folding and stability. Research indicates that it can interact with thiol groups in proteins, facilitating the formation of disulfide bonds that stabilize protein structures. This interaction is vital for understanding cellular processes and developing therapeutic strategies targeting redox mechanisms.
Medicine
Ongoing research is exploring the therapeutic applications of this compound, particularly in drug development aimed at modulating disulfide bond formation and reduction. Its unique properties make it a candidate for addressing diseases linked to protein misfolding and oxidative stress.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals that require specific redox properties. Its versatility allows it to be employed in various formulations where disulfide chemistry is beneficial .
Case Study 1: Role in Protein Folding
A study investigated the impact of this compound on protein folding processes. The results indicated that its presence significantly enhanced the stability of proteins under oxidative stress conditions by promoting proper disulfide bond formation. This finding underscores its potential application in therapeutic formulations aimed at diseases caused by protein misfolding .
Case Study 2: Industrial Applications
In an industrial setting, researchers utilized this compound in synthesizing specialty polymers with enhanced thermal stability. The incorporation of this compound improved the material's resistance to oxidative degradation, showcasing its utility in developing advanced materials for various applications .
Propriétés
Numéro CAS |
82235-84-5 |
|---|---|
Formule moléculaire |
C3H9NS2 |
Poids moléculaire |
123.25 g/mol |
Nom IUPAC |
2-(methyldisulfanyl)ethanamine |
InChI |
InChI=1S/C3H9NS2/c1-5-6-3-2-4/h2-4H2,1H3 |
Clé InChI |
LCVDHXURABCEDA-UHFFFAOYSA-N |
SMILES canonique |
CSSCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















